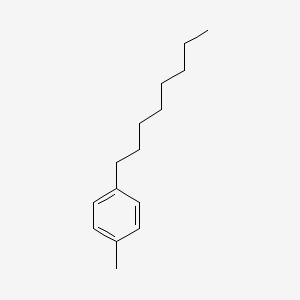

1-Methyl-4-octylbenzene

Description

Contextualization within Alkylbenzene Chemistry and Research

Alkylbenzenes are a class of organic compounds characterized by a benzene (B151609) ring to which one or more alkyl groups are attached. wikipedia.org These compounds are fundamental building blocks in the synthetic production industry and serve as raw materials for a variety of products, including synthetic sulfonate detergents. wikipedia.org The simplest alkylbenzene is toluene (B28343), where a methyl group replaces a hydrogen atom on the benzene ring. wikipedia.org 1-Methyl-4-octylbenzene, with its methyl and octyl substituents on the benzene ring, is a representative example of a more complex alkylbenzene.

Research into alkylbenzenes is extensive, covering areas from their natural occurrence in petroleum to their application in materials science. rsc.orgmdpi.com Studies have investigated the conformational preferences of long-chain alkylbenzenes, revealing how the alkyl chain can fold back over the aromatic ring, influencing the molecule's properties. rsc.orgrsc.org This conformational flexibility is a key area of research in understanding the behavior of these molecules. rsc.org

Significance of Aromatic Hydrocarbons in Advanced Chemical Science

Aromatic hydrocarbons, or arenes, are central to organic chemistry due to their unique electronic structure and stability. openaccessjournals.comijrar.org Their defining feature is the presence of a conjugated system of π-electrons within a cyclic structure, which imparts a high degree of stability. openaccessjournals.comnumberanalytics.com This stability means they tend to undergo substitution reactions rather than the addition reactions typical of other unsaturated hydrocarbons. openaccessjournals.com

The significance of aromatic compounds extends across numerous scientific and industrial fields. They are crucial starting materials for the synthesis of a vast array of complex molecules, including pharmaceuticals, polymers, and agrochemicals. ijrar.orgnumberanalytics.com In materials science, aromatic compounds are integral to the development of advanced materials like conjugated polymers used in organic electronics. ijrar.orgnumberanalytics.com Their presence in essential biomolecules, such as certain amino acids and vitamins, underscores their importance in biological systems as well. pressbooks.pub

Scope and Research Imperatives for this compound

Research on this compound and related long-chain alkylbenzenes is driven by several key imperatives. One significant area of interest is their role as components of fuels, where their combustion chemistry, influenced by both the aromatic ring and the long alkyl chain, is of great importance. rsc.org

Furthermore, the unique structure of this compound makes it a subject of study in materials science. For instance, alkylbenzenes like octylbenzene (B124392) have been investigated as dispersants for graphene, with the structure of the alkylbenzene affecting the dispersibility. mdpi.com The potential for these molecules to self-assemble or form specific conformations is also a key research focus. rsc.orgrsc.org

Finally, understanding the synthesis and reactivity of this compound is fundamental. Various synthetic routes can be employed, and the compound can serve as a precursor for other functionalized molecules. For example, related structures are used in the synthesis of more complex molecules with potential applications in medicinal chemistry. google.comklivon.com

Detailed Research Findings

Chemical and Physical Properties

The properties of this compound are determined by its molecular structure, which combines an aromatic ring with a substantial alkyl chain. The molecular formula for this compound is C15H24, and it has a molecular weight of 204.35 g/mol . nih.gov

Below is a table summarizing some of the key computed physical and chemical properties of this compound and its isomers.

| Property | This compound | Unit | Source |

| Molecular Formula | C15H24 | nih.gov | |

| Molecular Weight | 204.35 | g/mol | nih.gov |

| XLogP3 | 6.1 | nih.gov | |

| Exact Mass | 204.187800766 | Da | nih.gov |

| Monoisotopic Mass | 204.187800766 | Da | nih.gov |

| Heavy Atom Count | 15 | nih.gov | |

| Formal Charge | 0 | nih.gov | |

| Complexity | 142 | nih.gov |

This table is interactive. Users can sort and filter the data.

Spectroscopic and Conformational Analysis

Spectroscopic studies, combined with computational modeling, have been crucial in understanding the conformational landscape of long-chain alkylbenzenes. Research on octylbenzene, a closely related compound, has shown that the alkyl chain can adopt various conformations, including an "all-trans" extended form and folded structures where the chain interacts with the π-electron cloud of the benzene ring. rsc.orgrsc.org These different conformers can be identified by their unique spectroscopic signatures in techniques like laser-induced fluorescence (LIF) and fluorescence-dip infrared (FDIR) spectroscopy. rsc.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-octylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-3-4-5-6-7-8-9-15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTWBOGILYVHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453440 | |

| Record name | 1-methyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7686-25-1 | |

| Record name | 1-methyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

High Resolution Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound. While specific NMR data for 1-methyl-4-octylbenzene is not extensively reported in publicly available literature, the expected spectral features can be inferred from the known chemical shifts of similar alkylbenzene compounds.

¹H NMR spectroscopy would provide information on the different types of protons and their chemical environments. The aromatic protons would appear as a set of multiplets in the range of δ 7.0-7.3 ppm. The methyl group attached to the benzene (B151609) ring would present a singlet at approximately δ 2.3 ppm. The protons of the octyl chain would exhibit a series of signals, with the benzylic CH₂ group appearing around δ 2.6 ppm, and the other methylene (B1212753) groups resonating further upfield, culminating with the terminal methyl group of the octyl chain appearing as a triplet around δ 0.9 ppm.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons would show signals in the δ 125-145 ppm region. The methyl carbon on the ring would be observed around δ 21 ppm. The carbons of the octyl chain would resonate at distinct chemical shifts, providing a map of the carbon framework.

Illustrative ¹H NMR Data for this compound

| Assignment | Chemical Shift (ppm, illustrative) | Multiplicity | Coupling Constant (Hz, illustrative) |

|---|---|---|---|

| Aromatic-H | 7.15 | d | 8.0 |

| Aromatic-H | 7.05 | d | 8.0 |

| Benzylic-CH₂ | 2.58 | t | 7.7 |

| Ring-CH₃ | 2.32 | s | - |

| Alkyl-CH₂ | 1.59 | quint | 7.5 |

| Alkyl-CH₂ | 1.29 | m | - |

Illustrative ¹³C NMR Data for this compound

| Assignment | Chemical Shift (ppm, illustrative) |

|---|---|

| Aromatic C (quaternary) | 140.5 |

| Aromatic C (quaternary) | 135.0 |

| Aromatic CH | 129.0 |

| Aromatic CH | 128.5 |

| Benzylic-CH₂ | 35.5 |

| Alkyl-CH₂ | 31.9 |

| Alkyl-CH₂ | 31.5 |

| Alkyl-CH₂ | 29.5 |

| Alkyl-CH₂ | 29.3 |

| Alkyl-CH₂ | 22.7 |

| Ring-CH₃ | 21.0 |

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR is an essential tool for studying the dynamic processes within molecules, such as the interconversion between different conformers. For a flexible molecule like this compound, the octyl chain can adopt numerous conformations. At room temperature, the rapid interconversion between these conformers would likely result in time-averaged NMR signals.

By lowering the temperature, the rate of this interconversion can be slowed down. If the temperature is sufficiently low to be below the coalescence point for specific conformational exchange processes, separate signals for the distinct conformers may be observed. This would allow for the determination of the relative populations of the different conformers and the energy barriers for their interconversion. Such studies are crucial for understanding the conformational landscape of the alkyl chain and its interaction with the aromatic ring.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₁₅H₂₄), the expected exact mass can be calculated and compared with the experimental value to confirm its identity and assess its purity. The fragmentation pattern in the mass spectrum would be characterized by a prominent molecular ion peak and several fragment ions. A characteristic fragment would be the tropylium (B1234903) ion (m/z 91), formed by benzylic cleavage, which is a common feature for alkylbenzenes.

Illustrative High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (illustrative) | Assignment |

|---|---|---|---|

| [M]⁺ | 204.1878 | 204.1875 | Molecular Ion |

Vibrational and Electronic Spectroscopy for Conformational and Electronic Structure Investigation

Vibrational and electronic spectroscopic techniques provide detailed information about the conformational preferences and electronic properties of molecules, particularly in the gas phase where intermolecular interactions are minimized.

Laser-Induced Fluorescence (LIF) Excitation Spectroscopy

Laser-induced fluorescence (LIF) is a highly sensitive technique used to probe the electronic transitions of molecules. In the context of this compound, LIF excitation spectroscopy can be used to identify the different conformers present in a jet-cooled molecular beam. Each conformer will have a unique S₀-S₁ electronic transition energy due to subtle differences in its geometry and the interaction between the alkyl chain and the aromatic ring. A study on long-chain alkylbenzenes, including octylbenzene (B124392), has shown that different conformers can be distinguished by their distinct spectral origins in the LIF spectrum rsc.orgrsc.org. For this compound, one would expect to observe multiple bands in the LIF spectrum, each corresponding to a specific conformation of the octyl chain.

Fluorescence-Dip Infrared (FDIR) Spectroscopy in the Alkyl CH Stretch Region

Fluorescence-dip infrared (FDIR) spectroscopy is a powerful double-resonance technique that allows for the measurement of conformer-specific infrared spectra. By tuning the UV laser to a specific conformer's origin identified in the LIF spectrum, an IR laser can then be scanned through the alkyl CH stretch region (2800-3000 cm⁻¹). When the IR laser is resonant with a vibrational transition of the selected conformer, a depletion in the fluorescence signal is observed. This provides the vibrational spectrum of a single conformer.

Studies on similar long-chain alkylbenzenes have demonstrated that the CH stretch frequencies are sensitive to the local environment of the CH₂ groups in the alkyl chain rsc.orgrsc.org. Therefore, FDIR spectra of different conformers of this compound would exhibit distinct patterns in the CH stretch region, allowing for a detailed conformational assignment. For instance, an all-trans conformation of the octyl chain would have a different FDIR spectrum compared to a folded conformation where the chain interacts with the π-system of the benzene ring rsc.org.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Octylbenzene |

| Pentylbenzene |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification and structural analysis. In the context of this compound, Raman spectroscopy is instrumental in characterizing the vibrational modes associated with both the aromatic ring and the alkyl side chains. The technique relies on the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule.

The Raman spectrum of an alkylbenzene, such as this compound, can be broadly divided into distinct regions corresponding to different types of molecular vibrations. The high-wavenumber region (typically 2800-3100 cm⁻¹) is dominated by C-H stretching vibrations. For this compound, this region would exhibit contributions from the aromatic C-H stretches of the benzene ring and the aliphatic C-H stretches of the methyl and octyl groups. The asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups within the octyl chain are expected to produce a series of bands in the 2850–2970 cm⁻¹ range. cdnsciencepub.com Specifically, a doublet observed in the 2960–2970 cm⁻¹ region is characteristic of the near-degenerate asymmetric stretching transitions of a CH₃ group. cdnsciencepub.com A weaker band around 2883 cm⁻¹ can be assigned to the methyl symmetric stretch. cdnsciencepub.com

The "fingerprint" region, typically from 600 to 1800 cm⁻¹, contains a wealth of structural information, including C-C stretching and bending vibrations of the aromatic ring and the alkyl chain, as well as C-H bending modes. The vibrations of the benzene ring are sensitive to the substitution pattern. For a para-substituted benzene like this compound, characteristic ring breathing modes and other substituent-sensitive vibrations can be observed. For instance, studies on similar alkylbenzenes have identified strong Raman bands in the low-frequency range that are attributed to bending and torsion modes arising from stereo-specific σ–π interactions between the alkyl chain and the benzene ring. researchgate.net

Furthermore, the conformational flexibility of the octyl chain can be investigated using Raman spectroscopy. Different conformers (e.g., all-trans vs. gauche) of the alkyl chain can give rise to distinct vibrational frequencies, particularly in the C-H stretching and bending regions. cdnsciencepub.comcdnsciencepub.com Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectra to assign vibrational modes and to determine the conformational preferences of the alkyl chain. cdnsciencepub.com For longer-chain alkylbenzenes like octylbenzene, evidence of folded conformations, where the alkyl chain folds back over the aromatic ring, has been identified through a combination of spectroscopic techniques including Raman spectroscopy. cdnsciencepub.comcdnsciencepub.com

Below is an interactive data table summarizing the typical Raman active vibrational modes expected for alkylbenzenes, which are relevant for the interpretation of the spectrum of this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3030–3070 | Stretching vibration of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch (asymmetric) | 2960–2970 | Asymmetric stretching of C-H bonds in CH₂ and CH₃ groups of the octyl and methyl substituents. |

| Aliphatic C-H Stretch (symmetric) | ~2883 | Symmetric stretching of C-H bonds in the methyl group. |

| Benzene Ring Breathing | ~1000 | In-plane symmetric stretching of the C-C bonds in the benzene ring. |

| C-C Ring Stretching | 1550–1630 | In-plane stretching vibrations of the C-C bonds within the aromatic ring. |

| Alkyl Chain C-C Stretch | 800-1200 | Stretching vibrations of the C-C bonds within the octyl chain. |

| C-H Bending (Alkyl) | 1350-1470 | Bending (scissoring and wagging) vibrations of the C-H bonds in the CH₂ and CH₃ groups. |

| Low-Frequency Modes | < 400 | Bending and torsional modes related to the interaction between the alkyl chain and the benzene ring. |

Chiroptical Spectroscopy for Enantiomeric Characterization of Derivatives

Chiroptical spectroscopy encompasses a set of techniques that probe the interaction of chiral molecules with polarized light. These methods are indispensable for the characterization of enantiomers, which are non-superimposable mirror images of each other. For derivatives of this compound to be chiral, they would need to possess a stereogenic center, which is not present in the parent molecule. However, if a chiral center is introduced into the octyl chain or if a chiral substituent is attached to the aromatic ring, the resulting enantiomers could be characterized using chiroptical techniques.

Circularly Polarized Luminescence (CPL) Studies

Circularly Polarized Luminescence (CPL) spectroscopy measures the differential emission of left- and right-circularly polarized light from a chiral luminophore (a light-emitting molecule). light-am.comnih.gov This technique provides information about the stereochemistry of the molecule in its excited state. nih.gov For a chiral derivative of this compound to be CPL-active, it must be both chiral and luminescent. The aromatic ring in this compound can act as a chromophore and, upon excitation, a fluorophore. If this aromatic system is perturbed by a chiral substituent, it can exhibit CPL.

The degree of CPL is quantified by the luminescence dissymmetry factor, glum, which is a measure of the difference in the intensity of left and right circularly polarized emitted light relative to the total emission intensity. frontiersin.org The sign of the glum value can provide information about the absolute configuration of the enantiomer.

While CPL is a powerful tool for the stereochemical analysis of chiral luminescent molecules, there are no specific studies in the surveyed literature that report on the CPL of chiral derivatives of this compound. However, the principles of CPL suggest that if a chiral derivative of this compound were synthesized, CPL spectroscopy could be a valuable method for its enantiomeric characterization, providing insights into its excited-state geometry and chirality.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers. csfarmacie.czshimadzu.comresearchgate.net Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. researchgate.net In chiral HPLC, this is typically achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase.

For the enantiomeric separation of a chiral derivative of this compound, several chiral HPLC strategies could be employed:

Chiral Stationary Phases (CSPs): This is the most common approach, where a chiral selector is immobilized onto the surface of the stationary phase (e.g., silica (B1680970) gel). chiralpedia.com The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. A wide variety of CSPs are commercially available, based on selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. The selection of the appropriate CSP would depend on the specific structure of the chiral derivative of this compound.

Chiral Derivatization: In this indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. After separation, the original enantiomers can be recovered if necessary.

Chiral Mobile Phase Additives: A chiral selector can be added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers in the analyte. These complexes have different affinities for the achiral stationary phase, enabling separation.

Although no specific methods for the chiral HPLC separation of this compound derivatives were found in the available literature, the successful separation of structurally similar chiral molecules demonstrates the feasibility of this approach. For instance, the enantiomers of 4-octanol (B147376) have been successfully separated by HPLC after derivatization with a chiral acid. nih.gov This indicates that with the appropriate method development, chiral HPLC would be a highly effective technique for the separation and purification of enantiomers of chiral this compound derivatives.

The following table provides an overview of the common chiral HPLC separation strategies that would be applicable to chiral derivatives of this compound.

| Separation Strategy | Principle | Advantages | Considerations |

| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral selector immobilized on the stationary phase. | Direct separation, wide applicability, reusable columns. | CSPs can be expensive, method development may be required to find the optimal CSP and mobile phase. |

| Chiral Derivatization | Conversion of enantiomers into diastereomers, which are then separated on an achiral column. | Can use standard HPLC columns, may enhance detectability. | Requires a suitable functional group for derivatization, the derivatizing agent must be enantiomerically pure, potential for racemization during the reaction. |

| Chiral Mobile Phase Additive | Formation of transient diastereomeric complexes between the enantiomers and a chiral selector in the mobile phase. | Can use standard HPLC columns, allows for optimization by changing the concentration of the additive. | The additive can be costly, may complicate detection, and the recovery of the analyte from the mobile phase can be challenging. |

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the "Computational Chemistry and Theoretical Modeling of this compound Systems." The search did not yield any specific computational studies, such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), or Molecular Dynamics (MD) simulations, that have been performed on the this compound molecule.

The provided outline requires detailed research findings for specific computational methods applied to this compound. This includes:

Quantum Chemical Investigations: No published data were found regarding the DFT-optimized geometry, energy calculations, TD-DFT analysis of excited states, or computational analysis of charge-transfer states specifically for this compound.

Molecular Dynamics Simulations: There is no available research that elucidates the conformational landscape of this compound, including alkyl chain folding, aromatic ring torsion, or the analysis of intra- and intermolecular interactions through molecular dynamics simulations.

While the requested computational techniques are standard methods for analyzing molecules of this type, the scientific community has not published research with this specific focus on this compound. Therefore, without any citable research findings, it is not feasible to create a scientifically accurate and informative article that adheres to the strict requirements of the provided outline.

Computational Chemistry and Theoretical Modeling of 1 Methyl 4 Octylbenzene Systems

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Approaches for Property Prediction

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural attributes of a molecule with its physical or chemical properties. researchgate.net These models, often enhanced by machine learning (ML) algorithms, are powerful tools for predicting the properties of compounds like 1-methyl-4-octylbenzene based on descriptors derived from its molecular structure. nih.govescholarship.org Recent advancements in ML, including algorithms like Gaussian process regression, support vector regression (SVR), and artificial neural networks (ANN), have significantly improved the accuracy of QSPR models for hydrocarbons. escholarship.orgresearchgate.netscispace.com

The normal boiling point is a fundamental thermophysical property that can be reliably estimated using QSPR methodologies. nih.gov For a molecule such as this compound, the process involves calculating a set of molecular descriptors that encode structural information. These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (describing atomic connectivity), and quantum-chemical descriptors.

A predictive model is constructed by training a machine learning algorithm on a dataset of similar compounds (e.g., other alkylbenzenes) for which boiling points are known. semanticscholar.org The algorithm establishes a correlation between the descriptors and the experimental boiling points. Once validated, this model can predict the boiling point of this compound with a high degree of accuracy.

Table 1: Example of QSPR Data for Boiling Point Prediction

| Compound | Key Molecular Descriptor (Example: Wiener Index) | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) |

|---|---|---|---|

| This compound | 2412 | 278.5 (Hypothetical Prediction) | 280.4 |

This table illustrates the conceptual output of a QSPR model. The Wiener Index is a topological descriptor representing the sum of distances between all pairs of non-hydrogen atoms in the molecule.

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic property for understanding the energy balance in chemical reactions. nih.gov QSPR models, particularly those employing genetic algorithm-based multivariate linear regression (GA-MLR), have proven effective in predicting this property for a wide range of organic compounds. nih.govresearchgate.net

The methodology involves calculating a large pool of molecular descriptors for a diverse set of molecules. A genetic algorithm is then used to select the most relevant descriptors that have a strong correlation with the standard enthalpy of formation. researchgate.net This process results in a robust and predictive linear model. For hydrocarbons like this compound, descriptors related to electrotopological state, atomic composition, and molecular refractivity are often found to be highly descriptive. researchgate.net Machine learning models, such as SVR, have also been successfully developed to estimate the standard enthalpy of formation for various classes of hydrocarbons. scispace.com

Table 2: Predictive Model for Standard Enthalpy of Formation

| Compound | Example Descriptors | Descriptor Values (Hypothetical) | Predicted ΔHf° (kJ/mol) | Experimental ΔHf° (gas, kJ/mol) |

|---|---|---|---|---|

| This compound | Number of Skeletal Atoms (nSK) | 15 | -125.8 (Hypothetical Prediction) | -128.4 ± 3.5 |

| Sum of Bond Orders (SCBO) | 42.5 | |||

| Number of Rotatable Bonds (nRotB) | 7 |

This table demonstrates how a multi-descriptor QSPR model would function. The predicted value is derived from a linear equation combining the weighted values of selected descriptors, based on models described in the literature. researchgate.net

In Silico Screening and Molecular Docking Studies (Applicable to functionalized derivatives for specific interactions)

While this compound itself, being a simple hydrocarbon, is not typically a candidate for specific receptor binding, its functionalized derivatives could be designed for biological activity. In silico techniques like molecular docking are essential for predicting how these derivatives might interact with biological targets such as proteins or enzymes. dovepress.comyoutube.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand (a small molecule) when bound to a receptor to form a stable complex. mdpi.com The process involves generating multiple conformations or "poses" of the ligand within the receptor's binding site and scoring them based on binding energy. youtube.com Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov

This virtual screening approach allows researchers to rapidly assess large libraries of potential derivatives, prioritizing those with the highest predicted affinity for a specific target. nih.gov The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity, guiding the rational design of more potent molecules. dovepress.commdpi.com

Table 3: Conceptual Output of a Molecular Docking Study for a Functionalized Derivative

| Functionalized Derivative (Example) | Target Receptor | Binding Energy (kcal/mol) | Key Amino Acid Interactions |

|---|---|---|---|

| 1-(4-octylphenyl)ethan-1-amine | Monoamine Oxidase B (Conceptual Target) | -8.2 (Hypothetical) | Hydrogen bond with Tyr-435; Pi-Pi stacking with Tyr-398 |

This table provides a hypothetical example to illustrate the type of data generated from a molecular docking simulation. It shows how a functionalized derivative of the parent compound could be screened for potential biological activity.

Environmental Biotransformation and Degradation Mechanisms of Alkylbenzenes

Aerobic Biodegradation Pathways

Under oxic conditions, the biodegradation of alkylbenzenes is initiated by the introduction of molecular oxygen into the hydrocarbon structure, a reaction catalyzed by oxygenase enzymes. nih.gov This initial step activates the otherwise stable molecule, paving the way for its complete breakdown.

For long-chain alkylbenzenes, the primary mode of aerobic attack is typically on the alkyl side chain. The process generally begins with the oxidation of the terminal methyl group of the alkyl chain (omega-oxidation) to a primary alcohol, which is in turn oxidized to an aldehyde and then to a carboxylic acid. nih.gov This results in the formation of a phenylalkanoic acid.

Following this initial activation, the resulting fatty acid side chain is systematically shortened through the well-established beta-oxidation pathway. nih.gov In this cyclic process, the alkyl chain is cleaved two carbons at a time, releasing molecules of acetyl-CoA in each cycle. This continues until the side chain is significantly shortened, leading to intermediates such as phenylacetic acid, which can then undergo further degradation, often involving cleavage of the aromatic ring. ias.ac.in

| Aerobic Degradation Stage | Description | Key Intermediates for 1-Methyl-4-octylbenzene |

| Initial Attack | Oxidation of the terminal methyl group of the octyl side chain. | 8-(4-methylphenyl)octan-1-ol |

| Omega-Oxidation | Subsequent oxidation of the alcohol to a carboxylic acid. | 8-(4-methylphenyl)octanoic acid |

| Beta-Oxidation | Iterative two-carbon shortening of the carboxylic acid side chain. | Phenylacetic acid derivatives, Acetyl-CoA |

The intermediates generated from the beta-oxidation of the alkyl chain, along with the aromatic ring, are channeled into central metabolic pathways. The aromatic ring itself is typically hydroxylated by dioxygenase enzymes, leading to the formation of catechols. ub.edu These catechols then undergo ring cleavage, and the resulting linear products are further metabolized through pathways like the Krebs cycle. Ultimately, the carbon from the this compound molecule is completely oxidized to carbon dioxide and water, and assimilated into microbial biomass. ub.edu

A diverse range of bacteria and fungi are capable of aerobically degrading alkylbenzenes. nih.gov Many of these microorganisms are ubiquitous in soil and water environments. Specific genera have been frequently identified in contaminated sites and laboratory studies for their proficiency in breaking down these compounds.

Table of Microbial Genera Involved in Aerobic Alkylbenzene Degradation

| Genus | Phylum/Class | Significance |

|---|---|---|

| Pseudomonas | Gammaproteobacteria | Known for metabolic versatility and degradation of various aromatic hydrocarbons. ub.edufrontiersin.org |

| Nocardia | Actinobacteria | Capable of degrading linear alkylbenzenes, utilizing them as a carbon source. ias.ac.in |

| Rhodococcus | Actinobacteria | Often involved in the bioremediation of hydrocarbon-contaminated sites. ub.eduessex.ac.uk |

| Burkholderia | Betaproteobacteria | Contains species that can utilize chlorinated benzenes and other aromatic compounds. ub.edu |

| Acidovorax | Betaproteobacteria | Dominant in some benzene-degrading consortia under aerobic or denitrifying conditions. essex.ac.uknih.gov |

Anaerobic Biodegradation Pathways

In the absence of oxygen, microorganisms employ alternative strategies to activate and degrade stable hydrocarbon molecules. These anoxic processes are critical in environments such as deep aquifers, saturated soils, and sediments where oxygen is limited.

Without molecular oxygen, aerobic pathways involving oxygenases are not feasible. Anaerobic bacteria have evolved several distinct mechanisms to overcome the high activation energy required to break C-H bonds in hydrocarbons. nih.govresearchgate.net For alkylbenzenes, the most extensively studied and prevalent pathway involves the addition of fumarate (B1241708) to the alkyl side chain. researchgate.netproquest.com Other, less common, activation mechanisms for aromatic hydrocarbons include oxygen-independent hydroxylation, direct carboxylation, and methylation. nih.govnih.gov These reactions introduce a functional group that renders the molecule susceptible to subsequent enzymatic attack.

The fumarate addition pathway is the primary mechanism for the anaerobic activation of alkylbenzenes like toluene (B28343) and ethylbenzene (B125841), and is presumed to be the pathway for longer-chain analogues such as this compound. proquest.comnih.govrsc.org The reaction is catalyzed by a glycyl radical enzyme, such as benzylsuccinate synthase (BSS) for toluene. nih.govresearchgate.net

The process is initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the benzene (B151609) ring (the benzylic carbon), creating a hydrocarbon radical. rsc.org This radical then adds across the double bond of a fumarate molecule. researchgate.net This results in the formation of a characteristic succinate-adduct, such as benzylsuccinate in the case of toluene. researchgate.net For this compound, the initial metabolite would be (1-(4-methylphenyl)octyl)succinate.

Following the formation of this initial adduct, the metabolite is converted to its coenzyme A (CoA) thioester. It then undergoes further degradation through a modified beta-oxidation-like pathway, which catabolizes the succinate (B1194679) and alkyl chain portions, ultimately feeding into central metabolism. nih.gov The detection of these specific succinate metabolites in environmental samples is considered strong evidence of in-situ anaerobic hydrocarbon biodegradation. nih.gov

| Anaerobic Degradation Stage | Description | Key Enzymes/Reactants | Metabolite Example (from Toluene) |

| Activation | Abstraction of a benzylic hydrogen and addition to fumarate. | Alkylsuccinate Synthase (e.g., BSS), Fumarate | Benzylsuccinate |

| Thioester Formation | Conversion of the succinate adduct to a CoA derivative. | CoA Ligase | Benzylsuccinyl-CoA |

| Carbon Skeleton Rearrangement | Isomerization to prepare the molecule for beta-oxidation. | Mutase | - |

| Beta-Oxidation-like Pathway | Cleavage of the side chain to release CoA esters. | Various | Benzoyl-CoA, Acetyl-CoA |

Dehydrogenation and Carboxylation Routes

The anaerobic biotransformation of this compound, a long-chain alkylbenzene, can proceed through several activation mechanisms in the absence of oxygen. Key among these are dehydrogenation and carboxylation, which initiate the degradation cascade.

Dehydrogenation: This pathway is a recognized mechanism for the anaerobic activation of alkylbenzenes with ethyl or longer alkyl chains. In denitrifying bacteria, for instance, the degradation of ethylbenzene is initiated by the dehydrogenation of the α-methylene group, catalyzed by ethylbenzene dehydrogenase. This reaction forms 1-phenylethanol, which is subsequently oxidized to acetophenone (B1666503). nih.gov This acetophenone is then further metabolized, often via carboxylation, to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov For this compound, a similar enzymatic dehydrogenation would likely occur at the benzylic carbon of the octyl chain, initiating its breakdown.

Carboxylation: Direct carboxylation of the aromatic ring is another significant initial step in the anaerobic degradation of certain aromatic hydrocarbons, such as benzene and naphthalene. nih.govnih.gov While less commonly cited for alkylbenzenes with long side chains, it remains a potential pathway. In this process, a carboxyl group is added directly to the aromatic ring, a reaction that can be followed by dehydroxylation to form benzoate (B1203000) or its coenzyme A (CoA) thioester, benzoyl-CoA. nih.gov For example, anaerobic benzene degradation by the bacterium Dechloromonas strain RCB involves an initial hydroxylation, followed by carboxylation and the subsequent loss of the hydroxyl group to form benzoate. nih.gov

The alkyl side chain of this compound can also be a target for initial oxidation reactions. The benzylic carbon, the carbon atom attached directly to the aromatic ring, is particularly reactive and susceptible to oxidation. libretexts.orglumenlearning.com Under certain conditions, alkylbenzenes can be oxidized to benzoic acids, provided the alkyl group has at least one hydrogen at the benzylic position. libretexts.orglumenlearning.com

Influence of Redox Regimes on Anaerobic Degradation Kinetics

The rate and extent of anaerobic degradation of this compound are critically dependent on the prevailing redox conditions, which are determined by the availability of different electron acceptors. The degradation kinetics vary significantly under different redox regimes, such as methanogenic and sulfate-reducing conditions.

Under methanogenic conditions , where carbon dioxide is the primary electron acceptor, the degradation of alkylbenzenes can be slow. However, studies have shown that linear alkylbenzene sulfonates (LAS), which are structurally related to this compound, can be biodegraded under these conditions. nih.gov For instance, in a lab-scale reactor, about 20% of C12 LAS was biotransformed under methanogenic conditions. nih.gov The kinetics of methane (B114726) production and the degradation of organic matter are influenced by the presence of such compounds. researchgate.net

Under sulfate-reducing conditions , the degradation of aromatic hydrocarbons is generally more favorable and proceeds at a faster rate compared to methanogenic conditions. The potential for anaerobic benzene degradation has been linked to sulfate-reducing bacteria like Desulfobacterium sp. nih.gov The presence of sulfate (B86663) as an electron acceptor allows for a more thermodynamically favorable process.

The presence of other compounds can also influence degradation kinetics. For example, some linear alkylbenzene sulfonates have been shown to inhibit both the acetogenic and methanogenic stages of anaerobic digestion. nih.gov The intensity of this inhibition can depend on the concentration of the compound relative to the biomass. nih.gov Conversely, some hydrophobic homologues may enhance biogas production by increasing the bioavailability of other organic compounds sorbed onto the sludge. nih.govresearchgate.net

Interactive Data Table: Influence of Redox Conditions on Alkylbenzene Biodegradation

| Redox Condition | Predominant Electron Acceptor | Typical Degradation Rate | Key Microorganisms (Examples) | Notes |

| Methanogenic | CO₂ | Slow | Methanogenic Archaea, Syntrophic Bacteria | Degradation can be limited by the thermodynamic favorability of the reactions. |

| Sulfate-Reducing | SO₄²⁻ | Moderate to Fast | Desulfobacterium sp. | Generally more favorable for aromatic hydrocarbon degradation than methanogenesis. |

| Denitrifying | NO₃⁻ | Fast | Thauera aromatica, Azoarcus sp. | A highly favorable redox condition for the degradation of many aromatic compounds. |

Analytical Methodologies for Environmental Fate Studies

Pressurized Liquid Extraction (PLE) and Solid-Phase Extraction (SPE) for Trace Determination

To study the environmental fate of this compound, accurate and sensitive analytical methods are required to detect its presence at trace levels in complex matrices like soil and water. Pressurized Liquid Extraction (PLE) and Solid-Phase Extraction (SPE) are two widely used sample preparation techniques for this purpose.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a technique for extracting compounds from solid and semi-solid samples using organic solvents at elevated temperatures and pressures. nih.gov These conditions increase the efficiency and speed of the extraction process. For the extraction of polycyclic aromatic hydrocarbons (PAHs), which are structurally similar to alkylbenzenes, from contaminated soils, PLE has been shown to be an exhaustive and accurate technique. researchgate.net Optimal extraction parameters often involve a mixture of solvents, such as n-hexane and dichloromethane, and temperatures around 70°C. researchgate.net The inclusion of sorbents like alumina (B75360) and silica (B1680970) gel within the extraction cell can provide an in-line cleanup, yielding extracts that are clean enough for direct chromatographic analysis. researchgate.net

Solid-Phase Extraction (SPE): SPE is a versatile technique used to clean up and concentrate samples prior to chromatographic analysis. scioninstruments.com It involves passing a liquid sample through a cartridge containing a solid sorbent. The choice of sorbent is crucial and depends on the properties of the target analyte and the sample matrix. scioninstruments.com For extracting alkylbenzenes and related compounds from aqueous samples, non-polar sorbents like C18 or polymeric phases are commonly used. mdpi.comnih.gov These sorbents retain the hydrophobic alkylbenzenes while allowing the more polar matrix components to pass through. The retained analytes are then eluted with a small volume of an organic solvent. scioninstruments.com Online SPE systems can be directly coupled with liquid chromatography for automated sample preparation and analysis. thermofisher.comshimadzu.com

Interactive Data Table: Comparison of PLE and SPE for Alkylbenzene Analysis

| Parameter | Pressurized Liquid Extraction (PLE) | Solid-Phase Extraction (SPE) |

| Principle | Extraction with solvents at high temperature and pressure. | Partitioning of analytes between a solid sorbent and a liquid sample. |

| Sample Type | Solid and semi-solid (e.g., soil, sediment). nih.gov | Liquid (e.g., water). scioninstruments.com |

| Typical Solvents/Sorbents | n-hexane, dichloromethane, acetone. researchgate.net | C18, polymeric phases, Florisil. mdpi.comnih.gov |

| Advantages | Fast, efficient, automated, reduced solvent consumption compared to traditional methods. nih.gov | High concentration factors, selective, can be automated and coupled online with analytical instruments. nih.gov |

| Considerations | Initial instrument cost, optimization of extraction parameters (temperature, pressure, solvent). researchgate.net | Sorbent selection, potential for matrix effects, method development for complex samples. nih.gov |

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of alkylbenzenes like this compound in environmental extracts. The effectiveness of HPLC is greatly enhanced when coupled with advanced detection techniques that provide sensitivity and selectivity.

The separation in HPLC is typically achieved using a reversed-phase column, such as a C18 column, where the non-polar alkylbenzenes are retained and separated based on their hydrophobicity. mat-test.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. mat-test.comnih.gov

Advanced Detection Techniques:

UV Detection: A UV detector is a common and robust detector for HPLC. Alkylbenzenes absorb UV light, and a wavelength of around 225 nm is often used for their detection. mat-test.com While reliable, UV detection may lack the sensitivity and selectivity required for complex environmental samples. ingenieria-analitica.com

Fluorescence Detection (FLD): Many aromatic hydrocarbons, including alkylbenzenes, are naturally fluorescent. Fluorescence detectors offer higher sensitivity and selectivity compared to UV detectors because fewer compounds fluoresce. ingenieria-analitica.com By programming the excitation and emission wavelengths, the selectivity for target analytes can be optimized. wur.nlrsc.orgrsc.org

Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and confirmatory analysis. nih.gov The mass spectrometer can identify compounds based on their mass-to-charge ratio. Tandem mass spectrometry (LC-MS/MS) offers even greater specificity by fragmenting the parent ion and detecting the resulting product ions. shimadzu.com This technique is particularly useful for identifying degradation products and for analyzing samples with complex matrices. nih.govresearchgate.netnih.gov

Interactive Data Table: HPLC Detection Methods for Alkylbenzenes

| Detector | Principle | Sensitivity | Selectivity | Application Notes |

| UV/Vis | Measures absorbance of UV or visible light. | Moderate | Low to Moderate | Robust and widely applicable for routine analysis. mat-test.comnih.gov |

| Fluorescence (FLD) | Measures emission of light from excited molecules. | High | High | Excellent for fluorescent aromatic compounds, providing lower detection limits. ingenieria-analitica.com |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Very High | Very High | Provides structural information and confirmation of identity. nih.gov |

| Tandem MS (MS/MS) | MS analysis followed by fragmentation and another MS analysis. | Extremely High | Extremely High | Ideal for trace analysis in complex matrices and metabolite identification. shimadzu.comtum.de |

Future Research Trajectories for 1 Methyl 4 Octylbenzene

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The traditional synthesis of linear alkylbenzenes (LABs), including 1-methyl-4-octylbenzene, relies on the Friedel-Crafts alkylation of an aromatic compound (toluene in this case) with an alkene (1-octene). This process has historically employed catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). tandfonline.com However, these catalysts are highly corrosive and pose significant environmental and safety concerns. tandfonline.com Future research is therefore sharply focused on developing greener, more selective, and sustainable synthetic methodologies.

Key areas for future investigation include:

Solid Acid Catalysts: Replacing homogeneous catalysts like HF with solid acid catalysts is a primary goal. Materials such as niobic acid are being explored for their potential to facilitate LAB synthesis under less harsh conditions. tandfonline.com Research could optimize these catalysts to improve yield and, crucially, selectivity for the desired para-isomer (this compound) over other isomers.

Ionic Liquids: Acidic ionic liquids are emerging as alternative catalysts for benzene (B151609) alkylation. researchgate.net Studies focusing on tailoring the properties of ionic liquids could lead to highly efficient and recyclable catalytic systems for the synthesis of this compound.

Biorenewable Feedstocks: A significant leap in sustainability involves moving away from petroleum-based feedstocks. One innovative approach under investigation is the synthesis of LABs from biomass-derived furan (B31954) and linear alkenes via a Diels−Alder cycloaddition followed by dehydration. tandfonline.com Adapting this pathway for the specific synthesis of this compound from bio-derived toluene (B28343) and octene precursors represents a vital long-term research goal. iastate.edu

Photocatalysis: Visible-light-induced photocatalysis offers a mild and green method for chemical transformations. wordpress.com Exploring the direct functionalization of toluene through photocatalytic C-H activation with octene could provide a novel, energy-efficient synthetic route.

Exploration of Advanced Functional Materials Incorporating this compound Substructures

While this compound itself is primarily an intermediate, its molecular structure—a rigid aromatic core with a flexible alkyl chain—makes it an interesting building block for advanced functional materials. wiley.comresearchgate.net Future research will likely explore the incorporation of this substructure into larger, more complex molecules to tailor material properties.

Potential applications to be explored include:

Organic Electronics: In conjugated polymers used for organic electronics, the attachment of alkyl side chains is crucial for ensuring solubility and influencing the self-assembly and packing of the polymer chains. google.comsigmaaldrich.com The 4-octyl-toluene moiety could be incorporated into polymer backbones to fine-tune these properties, potentially enhancing charge transport and device performance.

Liquid Crystals: The properties of liquid crystalline materials are highly dependent on molecular shape, including the length and position of alkyl chains. tcichemicals.com The this compound structure could serve as a terminal group or a core component in new calamitic (rod-shaped) liquid crystals. Research would focus on how this specific substitution pattern influences the formation and temperature range of various mesophases (e.g., nematic, smectic).

Functional Polymers: The introduction of the this compound group into various polymer systems could be used to control hydrophobicity, modify surface properties, and influence the material's morphology. mdpi.com

Deeper Computational Insights into Complex Interactions and Dynamics

Computational chemistry provides powerful tools for understanding molecular behavior and predicting material properties, guiding experimental work. Future computational studies on this compound can provide fundamental insights that are difficult to obtain through experiments alone.

Promising research directions include:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of many molecules simultaneously. youtube.com For this compound, MD simulations could be used to predict its thermodynamic properties, diffusion behavior, and viscosity. lookchem.comresearchgate.net Furthermore, simulations could elucidate how these molecules self-assemble in the liquid phase or at interfaces, which is crucial for understanding their role in potential functional materials. chemrxiv.orgresearchgate.net

Quantum Chemical Calculations: These calculations can determine the electronic structure of the molecule. This information is vital for understanding its reactivity in synthetic processes and its potential utility in organic electronic materials, where properties like ionization potential and electron affinity are key.

Adsorption and Separation Modeling: For industrial applications, understanding how this compound interacts with catalysts and separation media (like zeolites or metal-organic frameworks) is essential. Grand Canonical Monte Carlo (GCMC) and MD simulations can be combined to study the adsorption and diffusion of this compound in porous materials, aiding in the design of more efficient production and purification processes. rsc.org

Comprehensive Understanding of Environmental Persistence and Natural Attenuation Pathways

As an alkylbenzene, this compound is part of a class of chemicals that can be released into the environment. nih.gov Understanding its long-term fate is a critical area of future research, focusing on its persistence and the natural processes that lead to its degradation. nih.gov

Key research questions to be addressed are:

Biodegradation Pathways: The primary mechanism for the environmental breakdown of LABs is microbial degradation. nih.gov Research has shown that bacteria typically initiate the process by oxidizing the terminal methyl group of the alkyl chain, which is then shortened via β-oxidation. nih.govnih.gov Future studies should confirm these pathways specifically for this compound and identify the key microbial species and enzymes involved.

Rate of Natural Attenuation: Natural attenuation refers to the combination of processes—including biodegradation, dispersion, dilution, and sorption—that reduce contaminant concentrations in the environment without human intervention. itrcweb.orgepa.gov Field and laboratory studies are needed to quantify the rate of natural attenuation for this compound under various environmental conditions (e.g., aerobic vs. anaerobic, different soil types). energy.govnih.gov

Influence of Molecular Structure: Research has indicated that the position of the phenyl group on the alkyl chain can influence the rate of biodegradation. ias.ac.in Future studies could systematically compare the degradation rates of different isomers of methyl-octylbenzene to provide a clearer understanding of how structure impacts environmental persistence.

The following table summarizes the key processes involved in the natural attenuation of organic compounds like this compound.

| Attenuation Process | Description | Relevance to this compound |

| Biodegradation | Breakdown of the compound by microorganisms (bacteria, fungi). itrcweb.org | Considered the primary degradation pathway, likely proceeding via oxidation of the octyl side chain. nih.govnih.gov |

| Dispersion | Spreading of the compound in soil or groundwater, leading to a decrease in concentration. epa.gov | A physical process that reduces localized concentrations, facilitating other degradation processes. |

| Dilution | Mixing with uncontaminated groundwater or surface water, lowering the overall concentration. epa.gov | Reduces concentration but does not degrade the molecule itself. |

| Sorption | Adherence of the compound to soil particles. epa.gov | Can reduce the mobility and bioavailability of the compound, affecting its degradation rate. |

| Volatilization | Evaporation of the compound from soil or water into the air. itrcweb.org | Relevant for compounds with sufficient vapor pressure; may be a minor pathway. |

| Abiotic Degradation | Chemical breakdown through non-biological processes like hydrolysis or photolysis. nih.govecetoc.org | May contribute to degradation, particularly in surface waters or the atmosphere. |

Q & A

Q. What are the established laboratory synthesis methods for 1-methyl-4-octylbenzene?

The compound is typically synthesized via Friedel-Crafts alkylation of toluene with 1-octene or octyl halides, using Lewis acid catalysts like AlCl₃. Key considerations include:

- Reagent ratios : Stoichiometric control (1:1 toluene-to-octyl halide) to minimize polyalkylation.

- Temperature : 60–80°C for optimal reaction rates without side-product formation.

- Solvent selection : Non-polar solvents (e.g., hexane) enhance para-selectivity due to reduced steric hindrance. Post-synthesis, confirm regiochemistry via ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm and terminal CH₃ at δ 0.88 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies para-substitution (symmetrical aromatic signals) and alkyl chain integrity. For example, the octyl chain shows δ 1.25–1.35 ppm (CH₂ groups) .

- GC-MS : Molecular ion peak at m/z 204 (C₁₅H₂₄⁺) confirms molecular weight, with fragmentation patterns distinguishing isomers.

- IR spectroscopy : Peaks at 2850–2960 cm⁻¹ (alkyl C-H) and 1600 cm⁻¹ (aromatic C=C) validate structural features .

Q. What key physical properties influence experimental design?

- LogP : ~7.2 (high hydrophobicity), necessitating non-polar solvents for solubility.

- Thermal stability : Decomposes above 250°C (TGA data), guiding distillation protocols below this threshold.

- Solubility : >50 mg/mL in hexanes vs. <5 mg/mL in methanol, critical for recrystallization .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data?

Conflicting NMR chemical shifts often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆). Mitigation strategies include:

- 2D NMR : HSQC/COSY to resolve overlapping signals.

- Deuterated analogs : Synthesize C₈D₁₇ derivatives to isolate alkyl chain contributions.

- Reference standards : Compare with PubChem-deposited spectra (e.g., δ 7.15 ppm for aromatic protons in CDCl₃) .

Q. What catalytic systems improve para-selectivity in large-scale synthesis?

- Zeolites : Pore-restricted catalysts (e.g., H-Y zeolite, pore size <7 Å) reduce ortho-substitution by steric exclusion.

- Ionic liquids : [BMIM][PF₆] enhances electrophilic orientation via π-cation interactions, achieving 80% yield at 70°C.

- Kinetic monitoring : In situ IR tracks octyl halide consumption to optimize reaction time .

Q. How can stability under extreme conditions be systematically evaluated?

- pH stability : Incubate in buffers (pH 2–9) at 40°C for 48 hours; monitor degradation via HPLC (retention time ~8.2 min).

- Thermal stability : TGA at 5°C/min from 25–300°C; observe mass loss >250°C correlating with boiling point data.

- Light sensitivity : UV-Vis spectroscopy under 254 nm irradiation detects photooxidation .

Q. What isotopic labeling strategies elucidate reaction mechanisms?

- ¹³C-labeled methyl groups : Track demethylation pathways via ¹³C NMR shifts (e.g., δ 21.5 ppm for CH₃).

- Deuterated octyl chains : C₈D₁₇ derivatives enable MS-based monitoring of hydrogenolysis (e.g., m/z shift from 204 to 210).

- Radiotracers : ¹⁴C-labeled benzene rings quantify metabolic byproducts in biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.